2-amino-3-methyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
89047-15-4 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-3-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3 |
InChI Key |
LVMPCYMJJSPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Methyl 4h Chromen 4 One and Analogues
Classical and Contemporary Synthetic Strategies for 4H-Chromen-4-ones
The synthesis of the 4H-chromen-4-one scaffold, the core structure of the target molecule, has been approached through various classical and contemporary methods. Traditionally, these syntheses often involve multi-step procedures. However, modern organic synthesis emphasizes efficiency, atom economy, and environmental considerations, leading to the development of more streamlined approaches.
Contemporary strategies frequently employ one-pot reactions and catalytic systems to improve yields and simplify purification processes. For instance, the synthesis of certain 2-phenyl-4H-chromen-4-one derivatives has been achieved through methods involving coupling agents like EDCI and HOBT, followed by cyclization reactions. nih.gov Other modern approaches might involve tandem reactions, such as benzylation-cyclization, catalyzed by agents like ferric chloride to construct the functionalized 4H-chromene ring. nih.gov The evolution of these strategies reflects a continuous effort to create more sustainable and efficient pathways to this important class of heterocyclic compounds.
Multi-Component Reactions (MCRs) for 2-Amino-4H-chromene Derivatives
Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of 2-amino-4H-chromene derivatives due to their high efficiency and atom economy. ias.ac.inijlsci.in These one-pot reactions combine three or more starting materials to form complex products in a single step, significantly reducing reaction time and waste generation compared to traditional multi-step syntheses. ias.ac.inijlsci.in A common MCR approach for 2-amino-4H-chromenes involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenolic component (such as resorcinol (B1680541) or a naphthol derivative). ias.ac.inijlsci.injmchemsci.comsharif.edu
The versatility of MCRs allows for the creation of a diverse library of 2-amino-4H-chromene derivatives by simply varying the starting components. ias.ac.in This is particularly valuable for drug discovery and the exploration of structure-activity relationships. Various catalysts, including bases like sodium carbonate and ammonium (B1175870) acetate (B1210297), have been employed to facilitate these reactions. ias.ac.inijlsci.insharif.edu Microwave irradiation has also been successfully used in conjunction with MCRs to accelerate the synthesis of these compounds. ias.ac.inajgreenchem.com
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is a cornerstone of many synthetic routes to 2-amino-4H-chromenes. jmchemsci.comorientjchem.orgresearchgate.net This reaction typically involves the condensation of an aldehyde with an active methylene compound, such as malononitrile (B47326), to form a Knoevenagel adduct. orientjchem.orgnih.gov This adduct is a key intermediate that can then undergo further reactions to form the final chromene ring system.
In the context of 2-amino-4H-chromene synthesis, the Knoevenagel condensation is often the initial step in a domino or cascade sequence. sharif.edu Following the formation of the Knoevenagel adduct, a Michael addition of a phenolic compound occurs, followed by an intramolecular cyclization to yield the desired 2-amino-4H-chromene. sharif.edunih.gov Various catalysts, including organic bases like triethylamine (B128534) and inorganic bases such as sodium carbonate, are used to promote the Knoevenagel condensation and subsequent steps. orientjchem.org The reaction is widely applicable and allows for the synthesis of a broad range of 2-amino-4H-chromene derivatives by varying the aldehyde and phenolic starting materials. orientjchem.org
Phospha-Michael Addition
The phospha-Michael addition has been effectively utilized in the synthesis of 2-amino-4H-chromen-4-ylphosphonates, which are analogues of the target compound. jst.go.jpnih.gov This reaction involves the conjugate addition of a phosphorus-centered nucleophile, such as a dialkyl phosphite (B83602), to an electron-deficient alkene. rsc.org In the context of chromene synthesis, this typically follows a Knoevenagel condensation.
A common strategy involves a one-pot, three-component reaction of a salicylaldehyde (B1680747), malononitrile, and a trialkyl phosphite. jst.go.jp The reaction proceeds through an initial Knoevenagel condensation between the salicylaldehyde and malononitrile. The resulting intermediate then undergoes a phospha-Michael addition with the phosphite, followed by an intramolecular cyclization (often referred to as a Pinner-type reaction in this context) to afford the 2-amino-3-cyano-4H-chromen-4-ylphosphonate. nih.gov This method provides a direct and efficient route to these phosphorylated chromene derivatives. jst.go.jpnih.gov
Friedländer Reactions
The Friedländer annulation is a classical method for the synthesis of quinolines, and its principles can be extended to the synthesis of related heterocyclic systems. wikipedia.org The reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org
In the context of chromene chemistry, a variation of the Friedländer reaction has been used to synthesize chromeno[2,3-b]pyridines from 2-amino-4-oxo-4H-chromene-3-carboxaldehyde. eurjchem.com This specific starting material, a derivative of the core structure of interest, undergoes condensation with α-methylene ketones to build a new pyridine (B92270) ring fused to the chromene scaffold. eurjchem.com This demonstrates the utility of Friedländer-type reactions in elaborating the basic chromene structure into more complex, fused heterocyclic systems.
Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. psu.edu The synthesis of 2-amino-4H-chromenes is often achieved through such cascade sequences.
A prevalent cascade pathway involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. For instance, the reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative can proceed through a Knoevenagel adduct, which then undergoes a Michael addition by the phenol. The resulting intermediate then cyclizes to form the 4H-chromene ring. nih.gov Another example is the synthesis of functionalized 4-substituted-2-amino-3-cyano-4H-chromenes through a tandem conjugate addition-cyclization of malononitrile with various Knoevenagel adducts, catalyzed by potassium carbonate. psu.edu These cascade reactions offer a powerful and atom-economical approach to constructing the 2-amino-4H-chromene scaffold. psu.edu
Catalytic Systems in 2-Amino-4H-chromen-4-one Synthesis
A wide variety of catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of 2-amino-4H-chromen-4-one and its analogues' synthesis. These catalysts play a crucial role in activating the reactants and facilitating the key bond-forming steps.
Organocatalysts: Simple organic bases like piperidine (B6355638), triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to promote the multicomponent synthesis of 2-amino-4H-chromenes. nih.govnih.gov Amino acids, such as L-proline, have also been employed as recyclable and biocompatible catalysts. jmchemsci.com
Inorganic Catalysts: Basic inorganic salts like sodium carbonate are effective and inexpensive catalysts for these reactions. ijlsci.insharif.edu
Nanocatalysts: In recent years, nanocatalysts have gained prominence due to their high surface area and catalytic activity. Magnetic nanoparticles, such as copper-coated iron oxide (MNPs@Cu), have been used, offering the advantage of easy separation and recyclability. nih.govrsc.org Metal-organic frameworks (MOFs), like MOF-5, have also been shown to be powerful catalysts for the synthesis of 2-amino-4H-chromenes under solvent-free conditions. chemmethod.com
Green Catalysts: In line with the principles of green chemistry, efforts have been made to use environmentally benign catalysts. Baker's yeast and expanded perlite (B1173460) are examples of green catalysts employed in the synthesis of 2-amino-4H-chromenes. nih.gov
Organocatalysis
Organocatalysis employs small organic molecules to accelerate chemical reactions. In the synthesis of 2-amino-4H-chromene analogues, basic organocatalysts are commonly used to facilitate the key steps of the multicomponent condensation.
Piperidine: Piperidine has been effectively used as a basic catalyst in the three-component synthesis of novel 2-amino-3-cyano-4-aryl-4H-chromene derivatives. nih.govresearchgate.net The reaction involves combining an appropriate aldehyde, malononitrile, and a phenol derivative (like 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) in ethanol (B145695) at room temperature. nih.gov Piperidine, in a catalytic amount (0.2 mol equiv), promotes the reaction, which proceeds over 20 hours to yield the desired chromenes after purification. nih.gov
Dibutylamine (B89481): Dibutylamine has been successfully utilized as an organocatalyst for the one-pot synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates. nih.gov This method involves the simultaneous reaction of substituted salicylaldehydes, malononitrile, and dialkyl phosphites in ethanol. nih.gov The process is notable for its high yields (85-96%) and for proceeding without the need for complex extraction or chromatographic purification steps. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a powerful organocatalyst used to synthesize novel 2-amino-4-(nitromethylidene)chromenes. researchgate.net The reaction starts with 2-iminochromenes, which are readily accessible from salicylaldehydes and quaternary cyanomethyl pyridinium (B92312) salts. These intermediates react with nitromethane (B149229) in the presence of DBU in refluxing trifluoroethanol to yield the final products. researchgate.net
Other Organocatalysts: While specific examples for Diethylamine, Triethylamine, and DMAP in the direct synthesis of the target compound were not detailed in the provided context, the general mechanism of action for such basic catalysts involves promoting the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the Michael addition of the phenol and subsequent intramolecular cyclization. Chiral organocatalysts, such as bifunctional thioureas, have also been employed to achieve enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives. researchgate.net
| Organocatalyst | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Aldehyde, Malononitrile, Phenol derivative | Three-component reaction in ethanol at room temperature. | 48-84% | nih.govresearchgate.net |
| Dibutylamine | Salicylaldehyde, Malononitrile, Dialkyl phosphite | One-pot synthesis of chromenylphosphonates; no complex purification needed. | 85-96% | nih.gov |
| DBU | 2-Iminochromenes, Nitromethane | Synthesis of 2-amino-4-(nitromethylidene)chromenes in trifluoroethanol. | Not specified | researchgate.net |
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry.
Nickel Oxide Nanoparticles (NiO): Biogenic NiO nanoparticles have been demonstrated as an efficient, reusable heterogeneous catalyst for the synthesis of 2-amino-4H-chromenes. researchgate.net The reaction follows a domino Knoevenagel-Michael-cyclization pathway, condensing aromatic aldehydes, β-naphthol, and malononitrile. The process is conducted under relatively mild conditions (50 °C) with a small amount of the catalyst, showcasing its high efficiency. researchgate.net The catalyst's reusability is a key feature of this green methodology. researchgate.net
GOQDs-NS-doped catalyst: Specific research findings on the use of Graphene Quantum Dots-NS-doped catalysts for this particular synthesis were not available in the provided search results. However, the field of heterogeneous catalysis is broad, with other notable examples. For instance, hydrotalcite, a solid base catalyst, has been used effectively for synthesizing 2-amino-4H-chromenes in an aqueous medium. rsc.org Another example is the use of a metal-organic framework, MOF-5, as a powerful nanocatalyst for preparing 2-amino-4H-chromenes under solvent-free conditions. chemmethod.com
| Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Nickel Oxide (NiO) Nanoparticles | Aromatic Aldehydes, β-Naphthol, Malononitrile | 50 °C | Heterogeneous, reusable, green catalyst. | researchgate.net |
| Hydrotalcite (HT) | Aldehyde, Malononitrile, Phenol | Aqueous medium | Solid base catalyst, environmentally benign. | rsc.org |
| MOF-5 | Aldehyde, Malononitrile, 2-Naphthol | 80 °C, Solvent-free | Highly efficient nanocatalyst, easy workup. | chemmethod.com |
Metal-Based Catalysis
Metal-based catalysts, including various nanoparticles and complexes, are widely used to drive the synthesis of chromene derivatives, often providing high yields and selectivity.
A novel base-metal multifunctional nanomagnetic catalyst, (γ-Fe2O3-Im-Py)2WO4, has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.govdntb.gov.uanih.govua.es This innovative approach starts from alcohols rather than aldehydes. nih.govua.es The catalyst facilitates a multicomponent tandem oxidation process under solvent-free conditions. nih.govdntb.gov.uanih.gov The tungstate (B81510) component catalyzes the oxidation of various alcohols to their corresponding aldehydes, which then undergo condensation with malononitrile and a phenol derivative, a reaction promoted by the catalyst's pyridine and imidazolium (B1220033) moieties. nih.govua.es A key advantage of this catalyst is its magnetic nature, which allows for easy recovery using an external magnet and reuse for multiple cycles with minimal loss of activity. nih.govdntb.gov.ua
| Catalyst | Reactants | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| (γ-Fe2O3-Im-Py)2WO4 | Alcohols, Malononitrile, Phenol/Dicarbonyl compound | Solvent-free | Multifunctional, magnetic, reusable catalyst; tandem oxidation process. | Good to high | nih.govdntb.gov.uanih.govua.es |
| Ilmenite (B1198559) (FeTiO3) | Aromatic Aldehydes, Malononitrile, α- or β-Naphthol | Solvent-free, Microwave | Magnetic, reusable, efficient under microwave irradiation. | Excellent | ajgreenchem.comresearchgate.net |
Green Chemistry Approaches in Synthetic Protocols
The development of synthetic methodologies for 2-amino-4H-chromenes has increasingly focused on green chemistry principles to minimize environmental impact. This involves using safer solvents, reducing energy consumption, and designing processes for catalyst recyclability.
Solvent-Free Conditions
Conducting reactions without a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. Several protocols for synthesizing 2-amino-4H-chromene derivatives have been developed under solvent-free conditions.
One such method employs a magnetic catalyst, ilmenite (FeTiO3), in a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and naphthols under microwave irradiation. ajgreenchem.comresearchgate.net This approach offers short reaction times and excellent yields. ajgreenchem.com Similarly, a multifunctional nanomagnetic catalyst based on tungstate immobilized on γ-Fe2O3 has been used for the synthesis starting from alcohols, also under solvent-free conditions. nih.gov Another example involves using the metal-organic framework MOF-5 as a highly efficient catalyst at 80 °C, which avoids the need for a solvent and simplifies product workup. chemmethod.com
Aqueous Reaction Media
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Synthesizing 2-amino-4H-chromenes in water represents a significant advancement in environmentally benign chemical processes.
A simple and efficient method uses sodium carbonate (Na2CO3) as a catalyst for the three-component reaction of benzaldehydes, malononitrile, and phloroglucinol (B13840) or resorcinol at room temperature in water. researchgate.net This procedure is lauded for its limited use of organic solvents and an easy workup, providing high-purity products in yields ranging from 54-96%. researchgate.net
Another green protocol utilizes hydrotalcite, a solid base catalyst, for the synthesis in an aqueous medium. rsc.org The reusability of the catalyst and the use of water as the solvent make this a sustainable and advantageous method. rsc.org
The synthesis of 2-amino-4H-chromen-3,4-dicarbonitriles has been achieved through a multicomponent approach in aqueous media, using a mild cyanide source and organocatalytic conditions at room temperature. csic.es
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.
Numerous protocols for synthesizing 2-amino-4H-chromene derivatives leverage microwave technology. nih.govias.ac.in For example, libraries of these compounds have been efficiently synthesized via one-pot, three-component reactions in ethanol using a catalytic amount of ammonium acetate under microwave irradiation. ias.ac.in This method significantly accelerates the synthesis process. ias.ac.in Another green approach combines microwave irradiation with a solvent-free condition using the magnetic catalyst FeTiO3, resulting in a highly efficient synthesis with short reaction times and simple catalyst recovery. ajgreenchem.com The use of microwaves has also been shown to significantly improve yields in the intramolecular cyclization of enamines to form substituted pyrroles, a related heterocyclic synthesis, highlighting the broad applicability of this energy source. mdpi.comresearchgate.net
Ultrasound Irradiation Techniques
Ultrasound-assisted synthesis has emerged as a powerful and green methodology in organic chemistry, offering significant advantages over conventional heating methods. The application of ultrasonic waves can dramatically enhance reaction rates, improve yields, and often allows for milder reaction conditions. This is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. In the context of 2-amino-4H-chromene synthesis, ultrasound irradiation provides a rapid and efficient alternative for the construction of this important heterocyclic scaffold.
Research has demonstrated the successful application of ultrasound in promoting the three-component condensation reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenolic component. nih.govresearchgate.netresearchgate.net This approach often leads to shorter reaction times, higher yields, and simplified work-up procedures compared to traditional methods. researchgate.netresearchgate.net
One notable study detailed the synthesis of 2-amino-4H-chromene derivatives through a one-pot condensation of various aldehydes, malononitrile, and resorcinol under ultrasound irradiation. nih.gov This method, catalyzed by Fe3O4-chitosan nanoparticles, highlights the synergy of using a magnetic nanocatalyst with sonication, resulting in excellent yields and short reaction times. nih.gov The use of water as a solvent in some ultrasound-promoted syntheses further enhances the green credentials of this technique. researchgate.netresearchgate.net
Another investigation into the synthesis of 2-amino-4H-chromen-4-ylphosphonates utilized ultrasound at room temperature. nih.gov This one-pot, three-component reaction of salicylaldehyde derivatives, malononitrile, and dialkyl phosphite in the presence of piperazine (B1678402) as a catalyst proved to be an efficient method. nih.gov
The versatility of ultrasound-assisted synthesis is further showcased by its application in catalyst-free systems. For instance, 2-amino-7-hydroxy-4H-chromenes have been synthesized in high yields by the condensation of aldehydes, malononitrile, and resorcinol in water under ultrasonic irradiation without any catalyst. researchgate.netresearchgate.net This highlights the ability of ultrasound to promote the reaction even in the absence of a traditional chemical catalyst.
The following table summarizes the findings from various studies on the ultrasound-assisted synthesis of 2-amino-4H-chromene analogues.
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Fe3O4-chitosan nanoparticles | Aldehydes, Malononitrile, Resorcinol | H2O/EtOH | 5-10 min | 90-98 | nih.gov |
| Piperazine | Salicylaldehyde derivatives, Malononitrile, Dialkyl phosphite | Ethanol | 2-3 h | 85-95 | nih.gov |
| None | Aldehydes, Malononitrile, Resorcinol | Water | 10-15 min | 88-96 | researchgate.netresearchgate.net |
| Pr6O11 Nanoparticles | Aldehydes, Malononitrile, Resorcinol | Aqueous Hydrotropic Medium | 30-45 min | 85-95 | nih.gov |
| Morpholine | Aromatic Aldehydes, Resorcinol, Malononitrile | Aqueous | Not Specified | High | researchgate.net |
| Sodium Carbonate | Aromatic Aldehydes, Malononitrile, Naphthol/Dimedone/Coumarin | Aqueous | 15-30 min | 85-97 | ingentaconnect.com |
Table 1. Ultrasound-Assisted Synthesis of 2-Amino-4H-chromene Analogues
These studies collectively underscore the significant potential of ultrasound irradiation as a key synthetic methodology for the efficient and environmentally benign production of 2-amino-4H-chromene derivatives. The notable reduction in reaction times and the ability to use green solvents like water make it a compelling alternative to conventional synthetic routes.
Computational and Theoretical Investigations of 2 Amino 3 Methyl 4h Chromen 4 One Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 2-amino-3-methyl-4H-chromen-4-one analogues. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with various basis sets like 6-311++G(d,p), are widely employed to determine the optimized molecular geometries. nih.govscielo.org.mx These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
Theoretical calculations using DFT have been instrumental in understanding the structure-activity relationships of these compounds. For instance, in studies of related chromene derivatives, DFT has been used to optimize geometries and perform further computational analyses to predict their biological activities. scielo.org.mxmdpi.com The method allows for the exploration of how different substituents on the chromene scaffold influence its three-dimensional structure and, consequently, its interaction with biological targets.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound analogues, providing insights into their chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. wikipedia.orgreddit.com For analogues of this compound, a small energy gap can indicate a higher potential for intramolecular charge transfer, a property that is often associated with various biological activities. mdpi.comniscpr.res.in For example, a small HOMO-LUMO gap in a related chromene derivative was correlated with its identity as a soft molecule with low kinetic stability. mdpi.com
Computational studies have shown that the distribution of HOMO and LUMO across the molecular structure can reveal the sites most susceptible to electrophilic and nucleophilic attack. This information is invaluable for understanding reaction mechanisms and for designing new molecules with specific reactivity patterns.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution and predict the reactive sites of molecules like this compound analogues. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. youtube.com
Typically, red and orange colors indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. youtube.com Conversely, blue colors denote areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. youtube.com Green and yellow areas correspond to regions with near-zero potential. youtube.com
By analyzing the MEP map of this compound analogues, researchers can identify the most electron-rich and electron-poor regions. For instance, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are often identified as electron-rich sites, making them potential centers for hydrogen bonding and interactions with electrophiles. This information is crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding.
Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution among the different atoms, which is essential for understanding the molecule's polarity and reactivity. uni-muenchen.dechemrxiv.org
In the context of this compound analogues, Mulliken charge calculations, often performed using DFT, help to elucidate the electronic nature of the molecule. niscpr.res.in The analysis can reveal which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). researchgate.net This information complements the qualitative picture provided by MEP maps and can be correlated with the molecule's chemical behavior.
However, it is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to variability in the results. wikipedia.orguni-muenchen.de Despite this limitation, the analysis remains a widely used tool for gaining insights into the electronic structure of complex organic molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deaiu.edu This analysis goes beyond the simple picture of atomic charges and provides information about orbital interactions and charge delocalization. nih.gov
For this compound analogues, NBO analysis can be used to investigate hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu These interactions play a crucial role in determining the molecule's stability and geometry.
Vibrational Frequency Computations and Correlation with Experimental Data
Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. These theoretical calculations provide a predicted vibrational spectrum that can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.
For this compound analogues, calculated vibrational frequencies help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. This correlation between theoretical and experimental data provides a more confident and detailed interpretation of the vibrational spectra. nih.gov
Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed frequencies. This process helps to account for the approximations inherent in the theoretical models and the effects of the experimental environment. The good agreement that is often achieved between scaled theoretical and experimental spectra validates the accuracy of the computed molecular structure and force field.
Quantum Chemical Parameter Analysis
A range of quantum chemical parameters, derived from computational calculations, are used to characterize the global reactivity and electronic properties of this compound analogues. mdpi.com These parameters provide a quantitative basis for understanding and predicting the chemical behavior of these molecules. Some of the key parameters include:
Ionization Potential (I): The energy required to remove an electron from the molecule, often approximated by the negative of the HOMO energy (-E_HOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule, often approximated by the negative of the LUMO energy (-E_LUMO).
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2. scielo.org.mx
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud, calculated as η = (I - A) / 2. scielo.org.mx A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. niscpr.res.in
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
These parameters, often calculated using DFT, provide a comprehensive electronic profile of the molecule and can be correlated with its observed reactivity and biological activity. For instance, a high electrophilicity index might suggest that the molecule is a good candidate for reactions involving nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of chromene derivatives, providing valuable data for structural characterization. researchgate.netscielo.org.zaresearchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of chromene analogues are calculated using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net These calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscielo.org.za For instance, studies on related 2-amino-4H-benzo[h]chromene derivatives have shown that the calculated absorption spectra using TD-DFT at the B3LYP/6-311G* level of theory are in good agreement with experimental data. researchgate.net The extension of conjugation in the π-electron system generally leads to a bathochromic (red) shift in the absorption maximum. ijmrpsjournal.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to understand the molecular structure and bonding. These calculations can predict the characteristic stretching and bending vibrations of functional groups. For example, in related molecules, the C-H stretching vibrations of the aromatic ring are typically predicted in the 3100-3000 cm⁻¹ range. scielo.org.za The characteristic vibrations of the amino (-NH2) and methyl (-CH3) groups can also be accurately predicted. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.zaresearchgate.netresearchgate.net These theoretical shifts, when compared with experimental data, aid in the precise assignment of signals and confirmation of the molecular structure. researchgate.net For example, in a study of 2-chloro-6-methylaniline, the calculated chemical shifts using the GIAO method showed good correlation with the experimental NMR spectra recorded in chloroform. researchgate.net The electron-withdrawing or donating nature of substituents on the chromene ring significantly influences the chemical shifts of nearby protons and carbons.
A comparison of experimental and theoretical spectroscopic data for a representative chromene analogue is often presented in research to validate the computational methods used.
Interactive Data Table: Predicted Spectroscopic Data for a Hypothetical this compound Analogue
| Spectroscopic Technique | Predicted Data (Computational) | Typical Experimental Range | Key Functional Group Assignments |
| UV-Vis (λmax) | ~280-350 nm | 250-400 nm | π → π* transitions in the chromenone core |
| IR (cm⁻¹) | C=O: ~1650, N-H: ~3300-3400, C-H (sp³): ~2950, C-H (aromatic): ~3050 | C=O: 1630-1680, N-H: 3200-3500, C-H (sp³): 2850-3000, C-H (aromatic): 3000-3100 | Carbonyl, Amino, Methyl, Aromatic C-H |
| ¹H NMR (ppm) | CH₃: ~2.1, NH₂: ~5.0-6.0, Aromatic H: ~7.0-8.0 | CH₃: 1.5-2.5, NH₂: variable, Aromatic H: 6.5-8.5 | Methyl protons, Amino protons, Aromatic protons |
| ¹³C NMR (ppm) | C=O: ~175, C-NH₂: ~150, CH₃: ~15, Aromatic C: ~110-160 | C=O: 170-180, C-NH₂: 145-155, CH₃: 10-20, Aromatic C: 100-165 | Carbonyl carbon, Carbon attached to amino, Methyl carbon, Aromatic carbons |
Thermodynamic Properties Studies
Computational chemistry allows for the determination of various thermodynamic parameters that describe the stability and reactivity of molecules. researchgate.net Studies on related quinone compounds have demonstrated the use of thermal analysis to investigate thermodynamic properties. researchgate.net
Using DFT calculations, it is possible to compute the standard enthalpies of formation (ΔHf°), standard entropies (S°), and Gibbs free energies of formation (ΔGf°) for this compound and its analogues. These calculations are often performed for the gaseous phase at a standard temperature and pressure (e.g., 298.15 K and 1 atm). wayne.edu
The thermal stability of these compounds can be assessed by calculating bond dissociation energies and by modeling their decomposition pathways. For instance, a study on 2-amino acid-3-chloro-1,4-naphthoquinones found that thermal stability increased with the length of the amino acid substituent's hydrocarbon chain. researchgate.net Such insights are valuable for understanding the conditions under which these compounds can be stored and handled.
Interactive Data Table: Calculated Thermodynamic Properties for a Hypothetical this compound Analogue
| Thermodynamic Property | Calculated Value (Example) | Significance |
| Enthalpy of Formation (ΔHf°) | -150 kJ/mol | Indicates the energy released or absorbed during the formation of the compound from its constituent elements. |
| Gibbs Free Energy of Formation (ΔGf°) | -50 kJ/mol | Determines the spontaneity of the compound's formation under standard conditions. |
| Entropy (S°) | 400 J/mol·K | Measures the degree of randomness or disorder of the molecule. |
| Heat Capacity (Cv) | 180 J/mol·K | Represents the amount of heat required to raise the temperature of the compound by a certain amount. |
Non-Linear Optical (NLO) Properties Calculations
Organic molecules with extensive π-conjugated systems, like chromene derivatives, are of interest for their potential applications in non-linear optics. nih.gov Computational methods are employed to predict their NLO properties. arxiv.org
The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). arxiv.org These properties are calculated using quantum chemical methods, such as the coupled-perturbed Hartree-Fock approach. arxiv.org A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in photonics and optical data processing. nih.gov
Theoretical studies have shown that the introduction of strong electron-donating groups (like the -NH₂ group) and electron-withdrawing groups can enhance the NLO properties of a molecule by increasing its intramolecular charge transfer characteristics. nih.gov The planarity of the molecule and the length of the π-conjugated system also play a significant role.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. This method is instrumental in drug discovery for identifying potential therapeutic candidates. sdiarticle4.comnih.govnih.gov
For analogues of this compound, molecular docking studies have been performed to investigate their binding modes and affinities with various protein targets. sdiarticle4.comresearchgate.netnih.gov For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. sdiarticle4.com In such studies, the chromene derivatives are positioned within the binding pocket of the target protein, and their interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed. researchgate.net
The binding energy, typically expressed in kcal/mol, is calculated to estimate the affinity of the ligand for the target. A more negative binding energy suggests a more stable and favorable interaction. sdiarticle4.com These computational predictions help in understanding the structure-activity relationships and guide the design of more potent inhibitors. nih.gov
Interactive Data Table: Example Molecular Docking Results for a 2-Amino-4H-chromene Analogue
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| COX-2 | 5KIR | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic interactions |
| Topoisomerase IB | 1K4T | -8.2 | Asp533, Arg364 | π-π stacking, Hydrogen bonds |
| Candida CYP51 | 5V5Z | -9.1 | Tyr132, His377 | Hydrophobic interactions, π-cation interactions |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For chromene derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activities, such as antibacterial or anticancer effects. researchgate.net
In a typical QSAR study, a set of molecules with known biological activities is used. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com A good QSAR model can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. researchgate.net For instance, QSAR studies on chromen-2-one derivatives have revealed that electronic, steric, and lipophilic parameters correlate with their antibacterial activity. researchgate.net
In Silico Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Predictions
In silico ADMET prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of potential drug candidates. nih.govnih.gov Various computational tools and web servers are available to predict these properties for compounds like this compound analogues. sdiarticle4.comfrontiersin.org
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to evaluate oral bioavailability. frontiersin.org
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding how a compound will be distributed throughout the body. nih.gov
Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is assessed, as these enzymes play a major role in drug metabolism. frontiersin.org
Excretion: Properties related to the elimination of the compound from the body are evaluated.
Toxicity: Various toxicity endpoints, such as hepatotoxicity, carcinogenicity, and skin sensitization, are predicted to identify potential safety concerns early in the drug development process. frontiersin.org
These predictions are often guided by rules like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties. sdiarticle4.com
Interactive Data Table: Predicted ADMET Properties for a Hypothetical this compound Analogue
| ADMET Property | Parameter | Predicted Value/Classification | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Indicates good intestinal permeability. | |
| Distribution | BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | ~90% | High affinity for binding to plasma proteins. | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. | |
| Toxicity | Hepatotoxicity | Low risk | Predicted to have a low probability of causing liver damage. |
| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |
Investigations into Molecular Interactions and Biological Mechanisms of 2 Amino 4h Chromen 4 One Derivatives
Enzyme Inhibition and Receptor Modulation Mechanisms
Derivatives of the 2-amino-4H-chromen-4-one scaffold have been identified as potent modulators of various enzymes and cellular receptors, implicating them in the potential management of a range of diseases, including neurodegenerative disorders.
One area of significant investigation is their role as cholinesterase inhibitors. Certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. For instance, derivative 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy group at the R² position, was found to be a potent and competitive inhibitor of BChE with an IC₅₀ value of 0.65 µM and a Kᵢ value of 0.55 µM researchgate.net. This highlights the potential of these compounds in addressing the cholinergic deficit observed in conditions like Alzheimer's disease.
Beyond cholinesterases, chromenone derivatives also interact with sigma (σ) receptors, which are implicated in various neurological and neurodegenerative disorders. A study identified several 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones as effective σ₁ and σ₂ receptor ligands. Notably, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12) showed potency nearly equal to S1RA, a known σ₁ receptor antagonist. Another derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) , displayed a strong affinity for the σ₁ receptor (Kᵢ = 27.2 nM) and also acted as a dual inhibitor of both AChE and BChE rsc.org.
Furthermore, the chromen-4-one structure serves as a scaffold for developing ligands for G protein-coupled receptors (GPCRs). A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as ligands for GPR55, a receptor implicated in inflammation, neuropathic pain, and cancer. Depending on the substitution patterns, these compounds exhibited a range of activities from full agonists to antagonists acs.org. For example, 6-chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74) was a potent GPR55 agonist with an EC₅₀ of 0.196 μM, while 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (65) acted as an antagonist with an IC₅₀ of 3.96 μM.
Table 1: Enzyme Inhibition and Receptor Modulation by 2-Amino-4H-chromen-4-one Derivatives
| Compound/Derivative | Target(s) | Activity | Value |
|---|---|---|---|
| Derivative 4k | BChE | IC₅₀ | 0.65 µM researchgate.net |
| Derivative 4k | BChE | Kᵢ | 0.55 µM researchgate.net |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) | σ₁ Receptor | Kᵢ | 27.2 nM rsc.org |
| Compound 74 | GPR55 | EC₅₀ | 0.196 µM |
| Compound 65 | GPR55 | IC₅₀ | 3.96 µM |
Nucleic Acid Binding Mechanisms (e.g., DNA Minor Groove Binding)
The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. Chromenone derivatives have been investigated for their ability to bind to DNA, with studies suggesting various potential binding modes.
Another potential mechanism is intercalation, where a planar aromatic moiety of the molecule inserts itself between the base pairs of the DNA helix. This type of interaction can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. Research on a series of substituted 3-formyl chromone (B188151) derivatives suggested that these compounds bind to DNA primarily through intercalation researchgate.net. The hypochromism observed in UV-Vis absorption spectra upon binding to ctDNA is a classic indicator of an intercalative binding mode, resulting from the interaction between the chromophore of the compound and the DNA base pairs researchgate.net.
The specific mode of binding is highly dependent on the structure of the chromenone derivative, including the nature and position of its substituents, which dictate its size, shape, and electronic properties.
Table 2: DNA Binding Properties of Chromene Derivatives
| Compound/Derivative | Proposed Binding Mode | Binding Constant (Kₑ) |
|---|---|---|
| 2-amino-4-(4-chlorophenyl)-5-oxo-4H, 5H-pyrano-[3, 2-c] chromene-3-carbonitrile (4-CC) | Groove Binding nih.gov | 2.37 x 10³ M⁻¹ nih.gov |
| Substituted 3-formyl chromones | Intercalation researchgate.net | Not Specified |
Pathways of Cellular Response Modulation
2-Amino-4H-chromen-4-one derivatives modulate a variety of cellular response pathways, with a significant focus on the induction of apoptosis in cancer cells and antioxidant activities.
The induction of programmed cell death, or apoptosis, is a primary goal of many anticancer therapies. Several 2-amino-4H-chromene derivatives have been shown to trigger apoptosis through multiple mechanisms. One key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. Certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis, causing caspase-3/7 activation which subsequently leads to DNA fragmentation frontiersin.org. Another mechanism by which these compounds induce apoptosis is through interaction with the cellular cytoskeleton. Specifically, some 4H-chromene analogs are reported to interact with tubulin at the colchicine binding site, disrupting tubulin polymerization. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent caspase-dependent apoptosis frontiersin.org. Studies on 2-amino-4H-chromene-3-carbonitrile derivatives have confirmed their ability to induce apoptosis in human breast cancer cell lines nih.gov.
In addition to pro-apoptotic effects, the chromone scaffold is also associated with antioxidant properties. As benzo-γ-pyrones, chromones are related to flavonoids, which are well-known for their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) mdpi.comdaneshyari.com. The antioxidant capacity of chromone derivatives is highly dependent on the substitution pattern on their rings mdpi.com. This activity can help mitigate cellular damage caused by oxidative stress, a process implicated in a wide range of pathologies. The ability of these compounds to modulate cellular redox status represents another important aspect of their biological activity.
Table 3: Cellular Response Modulation by 4H-Chromene Derivatives
| Derivative Class | Cellular Pathway | Mechanism |
|---|---|---|
| 4-Aryl-4H-chromenes | Apoptosis Induction | Caspase-3/7 Activation, DNA Fragmentation frontiersin.org |
| 4H-Chromene Analogs | Apoptosis Induction | Disruption of Tubulin Polymerization, G2/M Cell Cycle Arrest frontiersin.org |
| Chromone Derivatives | Antioxidant Activity | Scavenging of Reactive Oxygen and Nitrogen Species mdpi.comdaneshyari.com |
Multi-Targeting Potential of Substituted Chromenones
The concept of polypharmacology, where a single therapeutic agent acts on multiple targets, is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders nih.gov. The structural framework of 2-amino-4H-chromen-4-one is well-suited for the design of such multi-target-directed ligands.
Research has successfully identified chromenone derivatives that can simultaneously modulate several biologically relevant targets. For example, the compound 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) was initially identified as a potent dual-target inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in Alzheimer's disease therapy. Further investigation revealed that this same compound also possesses affinity for σ₁ and σ₂ receptors, adding another dimension to its potential therapeutic profile rsc.org.
Similarly, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) combines potent σ₁ receptor affinity with a dual inhibitory capacity against both AChE and BChE rsc.org. This multi-target profile could offer a synergistic effect in treating the complex pathology of Alzheimer's disease.
In a different therapeutic area, the chromen-4-one scaffold has been used to develop dual antagonists for G protein-coupled receptors. The derivative 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (84) was found to be a dual antagonist of GPR35 and GPR55, with IC₅₀ values of 2.57 μM and 3.26 μM, respectively acs.org. This demonstrates the tunability of the chromenone core to interact with multiple, related receptors. The ability to design single molecules that can modulate multiple nodes within a disease network represents a significant advantage and a promising strategy for future drug development based on the 2-amino-4H-chromen-4-one scaffold.
Table 4: Multi-Target Activity of Substituted Chromenone Derivatives
| Compound | Target 1 | Target 2 | Target 3/4 |
|---|---|---|---|
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | AChE (Inhibitor) | MAO-B (Inhibitor) | σ₁/σ₂ Receptors (Ligand) rsc.org |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) | σ₁ Receptor (Ligand) | AChE (Inhibitor) | BChE (Inhibitor) rsc.org |
| Compound 84 | GPR55 (Antagonist) | GPR35 (Antagonist) | N/A |
Structure Activity Relationships Sar in 2 Amino 4h Chromen 4 One Derivatives
Influence of Substituent Effects on Chemical Reactivity and Biological Interactions
The nature and position of substituents on the 2-amino-4H-chromen-4-one core profoundly impact its chemical reactivity and biological profile. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the chromene ring system, thereby affecting its interaction with biological macromolecules. lumenlearning.com
Research has shown that substituents making the benzene (B151609) ring more electron-rich can accelerate reactions where the ring acts as a nucleophile. lumenlearning.com Conversely, groups that draw electron density away from the ring can slow these reactions down. lumenlearning.com These effects are critical in determining the biological activity of the derivatives. For instance, in a series of 2-amino-4H-chromene derivatives tested for antimicrobial activity, the introduction of an electron-donating group led to a significant decrease in antifungal activity. ias.ac.in Another study found that for antibacterial activity against S. aureus, replacing a 4-methyl group with a 3-chloro substituent resulted in a marked decrease in activity, highlighting the sensitive dependence of biological function on the electronic nature of the substituent. ias.ac.in
The cytotoxic activities of these compounds also show a strong correlation with substituent effects. A study on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives revealed that specific substitutions could lead to potent anticancer activity, with some compounds showing 50% growth inhibition (IC₅₀) values below 1 μM. frontiersin.org The presence of an amino group at the C-2 position, combined with an electron-withdrawing group at C-3 and a suitable substituent at C-4, is considered essential for cytotoxic properties. researchgate.net
Table 1: Influence of Substituents on Antimicrobial Activity of 2-Amino-4H-chromene Derivatives ias.ac.in
| Compound ID | R¹ Substituent | R² Substituent | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity vs. R. oryzae |
| 3h | 4-CH₃ | - | 25 (Chief Activity) | Excellent |
| 3n | 3-Cl | - | Marked Decrease | - |
| 3a | - | - | - | Excellent |
| 3b, 3c, 3d | - | Electron-donating | - | Marked Decrease |
Positional Isomerism and Structural Modifications on Derivative Efficacy
The specific placement of functional groups on the chromene skeleton, known as positional isomerism, is a critical determinant of a derivative's pharmacological efficacy. Even minor changes in the location of a substituent can lead to dramatic differences in biological activity.
The substitution pattern at positions C-3 and C-4 of the 4H-chromene ring is particularly significant for biological outcomes like cytotoxic and apoptosis-inducing activities. researchgate.netnih.gov It has been reported that the C-4 position is especially critical for the structure-activity relationship of 4-aryl-4H-chromenes. nih.gov For a series of 2-phenyl-4H-chromen-4-one derivatives evaluated as COX-2 inhibitors, modifications at the C-3 position of the chromene scaffold were found to be important for their inhibitory activity. nih.govresearchgate.net
Similarly, studies on chromone (B188151) carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors have demonstrated the importance of the substituent's position. The results indicated that substitution at the C-3 position of the chromone ring is a requirement for significant inhibitory activity, whereas the isomeric compound with substitution at C-2 is much less active. nih.gov This underscores that the specific arrangement of atoms dictates the molecule's ability to fit into and interact with the active site of an enzyme.
Table 2: Effect of Positional Isomerism on MAO-B Inhibitory Activity of Chromone Carboxamides nih.gov
| Compound Type | Position of Substitution | Biological Activity |
| Secondary Carboxamide | C-3 | Significant MAO-B Inhibitor |
| Secondary Carboxamide | C-2 | Much Less Active |
| Tertiary Carboxamide & Pyrrolidine Derivatives | C-2 or C-3 | Inactive |
Relationship Between Electronic Properties and Functional Attributes
The functional attributes of 2-amino-4H-chromen-4-one derivatives are directly linked to the electronic properties of their constituent atoms and functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density distribution across the molecule, which in turn affects its reactivity and how it participates in intermolecular interactions like hydrogen bonding and π-π stacking with biological targets. lumenlearning.com
The relationship between electronic properties and function can also be quantified. For instance, the electrochemical reduction potentials of compounds, which are influenced by substituent effects, can serve as a measure of the extent of conjugation and electron distribution within the molecule. researchgate.net In a study on related heterocyclic systems, it was observed that the reduction of a C=N bond was significantly affected by the nature of the substituents, demonstrating a clear link between electronic structure and chemical reactivity. researchgate.net This principle extends to biological interactions, where the electronic landscape of the derivative dictates the strength and nature of its binding to a receptor or enzyme active site, ultimately determining its functional attributes.
Advanced Applications in Materials Science
Non-Linear Optics (NLO) Research
Non-linear optical (NLO) materials are crucial for a range of technologies that involve the manipulation of light, such as frequency conversion and optical switching. The effectiveness of an NLO material is often quantified by its second-harmonic generation (SHG) efficiency, which is the ability to convert incident laser light into light with twice the frequency.
Research into organic NLO crystals has revealed that certain molecular structures can lead to exceptionally high SHG efficiencies. For instance, studies on 2-amino-3-nitropyridinium halides have demonstrated a significant enhancement of NLO activities. rsc.org Specifically, 2-amino-3-nitropyridinium chloride and 2-amino-3-nitropyridinium bromide exhibit SHG efficiencies approximately 15 and 10 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP), respectively. rsc.org This enhancement is attributed to the specific alignment and dipole-dipole interactions of the organic chromophores within the crystal lattice. rsc.org
Furthermore, research on propellane-type molecules has shown that even molecules lacking the typical donor-π-acceptor architecture can exhibit strong second-order NLO effects, with one example showing an SHG intensity almost 40 times greater than that of urea. rsc.org The synthesis of various (2-amino-3-cyano-4H-chromene-4-yl) phosphonate (B1237965) derivatives has also been explored for their potential applications, suggesting the versatility of the chromene scaffold in developing new functional materials. rsc.org While direct NLO data for 2-amino-3-methyl-4H-chromen-4-one is not yet available, the promising results from these related compounds suggest that it could be a valuable candidate for future NLO material development.
Corrosion Inhibition Studies
The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are known to be effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
Studies on various amino acid complexes and Schiff bases have demonstrated significant corrosion inhibition for mild steel in hydrochloric acid (HCl) solutions. researchgate.net For example, a reduced Schiff base of methionine and its copper(II) complex showed notable inhibition, with the adsorption process following the Langmuir isotherm model. researchgate.net Similarly, a study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a corrosion inhibitor for mild steel in 1.0 M HCl indicated that it acts as a good mixed-type inhibitor, with its inhibition efficiency increasing with concentration. researchgate.net
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are key to understanding the mechanism of inhibition. For many amino compounds, it has been shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netscielo.br The increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) observed in EIS measurements further confirm the formation of a protective adsorbed layer on the metal surface. scielo.br While specific data for this compound is not available, the established effectiveness of similar amino-heterocyclic compounds provides a strong rationale for investigating its potential as a corrosion inhibitor.
Table 1: Examples of Corrosion Inhibition Data for Related Amino Compounds
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Mild Steel | 1.0 M HCl | >90% (at 80 x 10⁻⁵ M) | researchgate.net |
| 2,2'-(1,4-phenylenebis(methanylylidene))bis(N-(3-methoxyphenyl)hydrazinecarbothioamide) (PMBMH) | Mild Steel | 1 M HCl | 95% | nih.gov |
| 2(-4(chlorophenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM) | Mild Steel | 1.0 M HCl | 98.9% (at 10⁻³ M) | scielo.br |
| Polyphenol extract from pomace (GO) | High Yield Strength Steel (AHLE) | 1 M HCl | 95.23% | imist.ma |
| Polyphenol extract from vegetable water (MA) | Mild Steel (AD) | 1 M HCl | 95.50% | imist.ma |
This table presents data for compounds structurally related to the subject of this article to illustrate the potential for corrosion inhibition.
Pigment and Dye Development
The development of new pigments and dyes with superior properties, such as high color strength and good fastness, is an ongoing area of research in materials science. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. unb.ca The synthesis of novel azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. unb.ca
The chromene scaffold has been incorporated into azo dyes to create new colorants. For example, a new family of benzo[h]chromene-based azo dyes has been synthesized and studied for their properties. nih.gov The synthesis typically involves a three-component condensation reaction. nih.gov The resulting dyes can exhibit a range of colors, and their properties are influenced by the specific substituents on the aromatic rings. nih.gov
The fastness properties of a dye, such as its resistance to washing, light, and rubbing, are critical for its practical application. These properties are intrinsically linked to the chemical structure of the dye molecule. researchgate.net For instance, the presence of certain functional groups can enhance the affinity of the dye for the fabric and improve its wash fastness. arabjchem.org Studies on novel disperse dyes based on enaminones have shown good to excellent fastness properties on polyester (B1180765) fabrics. nih.gov While there are no specific reports on the use of this compound in dye synthesis, its amino group makes it a potential candidate for diazotization and subsequent coupling to form novel azo dyes. Further research would be needed to determine the color and fastness properties of such dyes.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 2-amino-4H-chromenes has evolved significantly, with multicomponent reactions (MCRs) becoming a cornerstone approach due to their efficiency and atom economy. nih.gov Future research in synthesizing 2-amino-3-methyl-4H-chromen-4-one and its analogues will likely focus on enhancing the sophistication and greenness of these methods.
Key future directions include:
Advanced Catalysis: While catalysts like piperidine (B6355638) and pentamethyldiethylenetriamine (PMDTA) are effective, the future lies in developing more advanced catalytic systems. nih.govnih.gov This includes exploring novel bifunctional organocatalysts and reusable magnetic nanoparticle-based catalysts to facilitate easier purification and reduce environmental impact. researchgate.net
Alternative Energy Sources: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related chromene structures. mdpi.com Further exploration of alternative energy sources such as sonication, mechanochemistry (ball milling), and infrared radiation could lead to even more rapid, efficient, and solvent-free synthetic protocols. nih.govresearchgate.net
Flow Chemistry: Transitioning from batch synthesis to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and the potential for automated, high-throughput synthesis of a library of derivatives.
Diversity-Oriented Synthesis: Future methodologies should aim not just for efficiency but also for the ability to generate a wide array of derivatives. This involves developing robust protocols that tolerate a broad range of functional groups on the starting materials, enabling the creation of diverse chemical libraries for screening. A new approach for preparing related (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives has been described, and similar strategies could be adapted. nih.gov
Table 1: Comparison of Synthetic Methodologies for 2-Amino-4H-Chromene Derivatives
| Methodology | Catalyst/Conditions | Advantages | Future Research Focus |
| Multicomponent Reaction | Piperidine in Ethanol (B145695) | Mild conditions, simple procedure. nih.gov | Development of more active and recyclable catalysts. |
| Microwave-Assisted Synthesis | Ethanolic piperidine, 400 W | Reduced reaction times, high yields. mdpi.com | Optimization for solvent-free conditions. |
| PMDTA-Catalyzed MCR | Pentamethyldiethylenetriamine | High yields, non-chromatographic purification. nih.gov | Expanding substrate scope to include more diverse phosphine (B1218219) oxides. |
| Organocatalysis | Tetraethylammonium 2-(carbamoyl)benzoate | Green, solvent-free (ball milling), high yields. researchgate.net | Design of new bifunctional organocatalysts. |
Exploration of Undiscovered Reactivity Patterns
The known reactivity of 2-amino-4H-chromenes serves as a foundation for exploring new chemical transformations. The core structure of this compound contains multiple reactive sites—the enamine-like amino group, the activated C-H bonds, and the pyran ring—that are ripe for investigation.
Future research should focus on:
Transformations of the Chromene Core: Investigating reactions that modify the heterocyclic ring system is a key frontier. The reported heterocyclization of related 2-amino-4H-chromene-3-carbonitriles in acidic media to form novel pentacyclic compounds demonstrates the potential for complex scaffold generation from this simple precursor. researchgate.net Exploring reactions like ring-opening, ring-expansion, and cycloadditions could yield entirely new classes of heterocyclic compounds.
Functionalization of the Amino Group: The amino group at the C2 position is a versatile handle for derivatization. Future studies could explore its reaction with a wider range of electrophiles to form amides, sulfonamides, ureas, and other functional groups, thereby modulating the molecule's electronic and steric properties.
C-H Activation: Direct C-H activation at various positions on the chromene ring or the methyl group at C3 represents a highly attractive and atom-economical strategy for derivatization. Developing selective catalytic methods for C-H functionalization would bypass the need for pre-functionalized starting materials and allow for late-stage modification of the scaffold.
Reaction with Novel Reagents: The reaction of related chromenes with various electrophilic or nucleophilic reagents has been noted as a fruitful area. researchgate.net Systematically studying the reactivity of this compound with previously untested reagents could uncover unexpected reaction pathways and lead to the synthesis of novel molecular architectures.
Advanced Computational Modeling and Simulation
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its properties and interactions, guiding future experimental work.
Prospective computational studies should include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other high-level ab initio methods to precisely calculate the molecule's electronic structure, reactivity indices (like frontier molecular orbitals and electrostatic potential maps), and spectroscopic properties (NMR, IR). This can help rationalize observed reactivity and predict the outcomes of unexplored reactions.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of binding, MD simulations can model the dynamic behavior of this compound and its derivatives within the active sites of biological targets like kinases or topoisomerases. nih.govmdpi.com These simulations can reveal key conformational changes, water networks, and calculate binding free energies with greater accuracy.
Pharmacophore Modeling and Virtual Screening: Using the this compound scaffold as a template, computational models can be built to define the essential structural features required for a specific biological activity. These models can then be used to virtually screen large compound libraries to identify new derivatives with potentially enhanced activity.
ADMET Prediction: In silico models are crucial for early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Applying these models to novel derivatives of this compound can help prioritize which compounds to synthesize and test, saving significant time and resources.
Table 2: Potential Biological Targets for Computational Studies of 2-Amino-4H-Chromene Derivatives
| Target Class | Specific Example(s) | Rationale for Investigation | Reference |
| Topoisomerase | Topoisomerase IB | Inhibition is a key mechanism for anticancer agents. | nih.gov |
| Cytochrome P450 | CYP51 (Lanosterol 14α-demethylase) | Inhibition is a validated strategy for antifungal drugs. | nih.gov |
| Tyrosine Kinases | EGFR, VEGFR-2 | Inhibition of these receptor kinases is a major cancer therapy approach. | mdpi.com |
| Bacterial Enzymes | Various | Potential for developing new antibacterial agents. | nih.gov |
Design of Next-Generation Scaffolds for Specific Molecular Interactions
A molecular scaffold is a core structure upon which functional groups can be appended to create molecules with desired properties. mdpi.com The this compound framework is an ideal candidate for development as a next-generation scaffold due to its synthetic accessibility and rigid bicyclic structure.
Future research in this area should aim to:
Develop Scaffold-Based Libraries: Use the this compound core to create combinatorial libraries of compounds. By systematically varying the substituents at key positions, libraries can be designed to probe specific biological questions or to screen for activity against a wide range of targets.
Engineer for Specificity: Move beyond broad activity and design derivatives for highly specific molecular interactions. This involves using structural biology data and computational modeling to guide the placement of functional groups that can form precise hydrogen bonds, hydrophobic interactions, or covalent bonds with a target protein. This approach is central to creating second-generation protein interaction scaffolds and can be applied to small molecules. nih.gov
Integrate with Novel Modalities: Combine the chromene scaffold with other chemical modalities. For example, it could be incorporated into Proteolysis Targeting Chimeras (PROTACs) as a binder to a target protein or E3 ligase, or used as a fluorescent tag in chemical probes for bioimaging applications. nih.gov
Create Advanced Biomaterials: Explore the incorporation of the this compound scaffold into polymers or nanomaterials. nih.gov The unique photophysical or biological properties of the chromene core could be harnessed to create advanced materials for applications in fields like regenerative medicine, biosensing, or drug delivery. nih.gov The ultimate goal is to achieve precise control over material interactions with living systems at the molecular level. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-methyl-4H-chromen-4-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-oxo-4H-chromene-3-carboxaldehyde derivatives and amine-containing reagents under reflux conditions. For example, refluxing in ethanol with stoichiometric equivalents of diamines (e.g., 1,2-diaminobenzene) yields high-purity products after crystallization . Purity is validated using FTIR (to confirm functional groups like C=O and NH₂), ¹H/¹³C NMR (to verify substituent positions), and HRMS (to confirm molecular weight) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identifies carbonyl (C=O, ~1647 cm⁻¹) and amino (~3400–3480 cm⁻¹) groups .
- NMR : ¹H NMR resolves aromatic protons (δ 6–8 ppm) and methyl groups (δ ~2.5 ppm); ¹³C NMR confirms chromenone carbons (e.g., C=O at ~177 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks) .
Q. How can researchers address poor solubility during NMR analysis of this compound derivatives?
- Methodological Answer : Use deuterated solvents like DMSO-d₆ or DMF-d₇ to enhance solubility. If unresolved, employ solid-state NMR or derivatization (e.g., acetylation of amino groups) to improve spectral quality .
Advanced Research Questions
Q. How can contradictory NMR spectral data between different batches of this compound be systematically analyzed?
- Methodological Answer : Cross-validate results using complementary techniques:
- HRMS : Detect impurities or byproducts (e.g., incomplete reaction intermediates).
- HPLC : Quantify purity and isolate minor components.
- XRD : Compare crystallographic data to rule out polymorphic variations .
- For solvent-induced shifts, replicate experiments in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What strategies are effective in solving the crystal structure of this compound using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal XRD (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Address twinning (if present) using TWIN/BASF commands .
- Validation : Check R-factors (<5%), residual density maps, and CIF reports using WinGX .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries (e.g., Gaussian09) to study tautomerism (e.g., keto-enol forms) and electron distribution at the amino and carbonyl sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for pharmacological testing .
Q. What experimental design considerations are critical for studying the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λ_max in solvents of varying polarity (e.g., ethanol vs. hexane) to assess solvatochromism.
- Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to evaluate chelation potential .
- TD-DFT : Correlate experimental spectra with theoretical transitions to assign electronic states .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Standardization : Use calibrated equipment (e.g., Büchi melting point apparatus) and heating rates (1–2°C/min).
- Polymorphism Screening : Perform XRD to identify crystalline forms. For example, reports mp 51–54°C for a related chromenone, while notes mp 214–216°C for an amino derivative, highlighting substituent effects .
Q. What statistical approaches are recommended for analyzing biological activity data of this compound analogs?
- Methodological Answer :
- QSAR Models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values.
- ANOVA : Compare activity across substituent groups (e.g., methoxy vs. hydroxy) to identify significant trends .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
